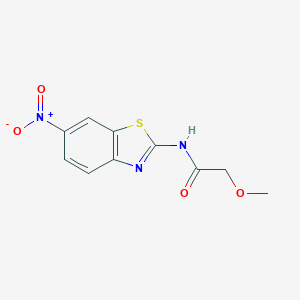![molecular formula C10H13N3OS B255190 1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has been investigated as a potential inhibitor of various enzymes involved in bacterial and fungal growth.
Biochemical and Physiological Effects
1-Methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, and it has been investigated as a potential chemotherapeutic agent. Additionally, this compound has been shown to have antibacterial and antifungal properties, and it has been studied for its potential use as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea has various advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied, and its mechanism of action is well-understood. Additionally, this compound has been shown to have potential applications in various areas of scientific research. However, one limitation is that this compound may have toxic effects, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many future directions for research on 1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea. One direction is to investigate the potential use of this compound as a chemotherapeutic agent for various types of cancer. Additionally, this compound could be further studied for its potential use as an antibacterial and antifungal agent. Further research could also be conducted to investigate the toxicity and safety of this compound, as well as its potential side effects. Finally, this compound could be studied for its potential use in other areas of scientific research, such as neuroscience and immunology.
Métodos De Síntesis
The synthesis of 1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea has been achieved using various methods. One of the most common methods involves the reaction of 1-methyl-3-aminothiourea with 4-oxocyclohexa-2,5-dien-1-ylidene acetic acid. This reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
1-Methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, and it has been investigated as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
Nombre del producto |
1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea |
|---|---|
Fórmula molecular |
C10H13N3OS |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7(12-13-10(15)11-2)8-3-5-9(14)6-4-8/h3-6,12H,1-2H3,(H2,11,13,15) |
Clave InChI |
DVCQEMUJQNCFQR-UHFFFAOYSA-N |
SMILES isomérico |
CC(=C1C=CC(=O)C=C1)NNC(=S)NC |
SMILES |
CC(=C1C=CC(=O)C=C1)NNC(=S)NC |
SMILES canónico |
CC(=C1C=CC(=O)C=C1)NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)


![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)

![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
